1-Nitrospiro[2.2]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitrospiro[22]pentane is a unique organic compound characterized by its spirocyclic structure, where a nitro group is attached to a spiro[22]pentane framework
Preparation Methods
The synthesis of 1-Nitrospiro[2.2]pentane typically involves the cyclopropanation of polycyclic methylenecyclopropanes with nitrodiazoesters, followed by the reduction of the nitro group . This method allows for the preparation of racemic spiropentane amino acids, which are valuable intermediates in the synthesis of more complex molecules . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.
Chemical Reactions Analysis
1-Nitrospiro[2.2]pentane undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common reagents used in these reactions include hydrogen, metal hydrides, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Nitrospiro[2.2]pentane has several applications in scientific research:
Medicine: Research is ongoing to explore the potential therapeutic uses of compounds derived from this compound.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Nitrospiro[2.2]pentane exerts its effects depends on the specific application and the molecular targets involved. In general, the nitro group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species. The spirocyclic structure also imparts unique steric and electronic properties that influence the compound’s reactivity and interactions.
Comparison with Similar Compounds
1-Nitrospiro[2.2]pentane can be compared with other spirocyclic compounds such as:
Spiro[2.3]hexane: Another spirocyclic compound with a different ring size, providing insights into the influence of ring size on chemical properties.
The uniqueness of this compound lies in its combination of a spirocyclic structure with a nitro group, which imparts distinctive chemical and physical properties.
Properties
CAS No. |
461432-93-9 |
---|---|
Molecular Formula |
C5H7NO2 |
Molecular Weight |
113.11 g/mol |
IUPAC Name |
2-nitrospiro[2.2]pentane |
InChI |
InChI=1S/C5H7NO2/c7-6(8)4-3-5(4)1-2-5/h4H,1-3H2 |
InChI Key |
OUGYMZGENNOPIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.